molecular formula C17H27NO3 B1214544 Dihydrobunolol CAS No. 38947-37-4

Dihydrobunolol

Cat. No. B1214544
CAS RN: 38947-37-4
M. Wt: 293.4 g/mol
InChI Key: LGXDICLRWHYEIS-UHFFFAOYSA-N
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Description

Dihydrobunolol is a compound that is involved in a specific enzymatic reaction. In enzymology, a dihydrobunolol dehydrogenase is an enzyme that catalyzes the chemical reaction .


Synthesis Analysis

The synthesis of Dihydrobunolol involves a chemical reaction catalyzed by the enzyme dihydrobunolol dehydrogenase . The reaction involves the conversion of (+/−)-5-[(tert-butylamino)-2’-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol to (+/−)-5-[(tert-butylamino)-2’-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone . This reaction also involves NADP+ and produces NADPH and H+ .


Molecular Structure Analysis

The molecular structure of Dihydrobunolol can be analyzed using various techniques such as mass spectrometry. Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

The chemical reaction involving Dihydrobunolol is catalyzed by the enzyme dihydrobunolol dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with NAD+ or NADP+ as acceptor .

Scientific Research Applications

Ocular Metabolism

Dihydrobunolol is a metabolite of levobunolol with significant relevance in ocular pharmacology. Tang-Liu, Shackleton, and Richman (1988) investigated its formation and distribution in the eye following a dose of levobunolol. Their studies indicated that dihydrobunolol is formed in a pH-dependent and capacity-limited manner in the cornea. This research highlights the importance of formulation strategies, such as buffering capacity and drug concentration, in ocular drug delivery, particularly for substances like dihydrobunolol that are active in the micromolar range in ocular tissues (Tang-Liu, Shackleton, & Richman, 1988).

Metabolism by Human Liver

Research by Leinweber et al. (1972) focused on the biosynthesis of dihydrobunolol from bunolol using cell-free preparations from human liver. They found that the reductase responsible for this conversion was located in the cytosol and utilized NADPH more effectively than NADH. This study is significant for understanding the metabolic pathways of drugs like bunolol and their active metabolites in the human body, particularly in liver metabolism (Leinweber, Greenough, Schwender, Kaplan, & Di Carlo, 1972).

Transdermal Application in Aging Males

Kunelius et al. (2002) studied the effects of transdermal dihydrotestosterone, a compound related to dihydrobunolol, in aging males. Their research aimed at understanding the impact of this compound on general well-being, sexual function, and prostate health. Although this study does not directly involve dihydrobunolol, it provides insights into the broader category of androgen-like substances and their potential applications in age-related conditions (Kunelius, Lukkarinen, Hannuksela, Itkonen, & Tapanainen, 2002).

Mechanism of Action

The mechanism of action of Dihydrobunolol involves its conversion to (+/−)-5-[(tert-butylamino)-2’-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone by the enzyme dihydrobunolol dehydrogenase . This reaction also involves NADP+ and produces NADPH and H+ .

properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXDICLRWHYEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959789
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrobunolol

CAS RN

38947-37-4
Record name Dihydrobunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38947-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrobunolol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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